![molecular formula C18H15F3N4O2 B2985696 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide CAS No. 2034309-07-2](/img/structure/B2985696.png)
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide
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Description
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H15F3N4O2 and its molecular weight is 376.339. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-Influenza Activity
A study presented a novel synthesis route for benzamide-based 5-aminopyrazoles and their heterocyclic derivatives, demonstrating significant antiviral activities against the H5N1 subtype of influenza A virus. This research highlights the potential of such compounds in developing treatments for avian influenza, showcasing the compound's relevance in antiviral drug discovery (Hebishy et al., 2020).
Molecular Interaction Studies
Another application involves the detailed molecular interaction study of a structurally related antagonist with the CB1 cannabinoid receptor, contributing to the understanding of receptor-ligand interactions and aiding in the design of receptor-specific drugs. This research underscores the compound's utility in elucidating molecular mechanisms underlying receptor antagonism (Shim et al., 2002).
Functionalization Reactions and Theoretical Studies
The compound's derivatives have been the subject of experimental and theoretical studies focusing on their functionalization reactions. These investigations provide insights into the chemical reactivity and mechanism of reactions involving pyrazole derivatives, contributing to the broader field of synthetic organic chemistry (Yıldırım et al., 2005).
Crystal Structure Analysis
Research into the crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives offers valuable information on molecular interactions and structural properties. Such studies are crucial for the development of materials with specific optical or electronic properties, highlighting the compound's relevance in material science (Kumara et al., 2017).
In Vitro Screening for Biological Activities
The synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, derived from related chemical frameworks, demonstrate the compound's potential in drug discovery. These compounds have shown antimicrobial and antioxidant activity, underscoring their utility in developing new therapeutic agents (Flefel et al., 2018).
properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-25-11-15(10-24-25)14-5-12(7-22-9-14)8-23-17(26)13-3-2-4-16(6-13)27-18(19,20)21/h2-7,9-11H,8H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFOKFMJGYGVSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.